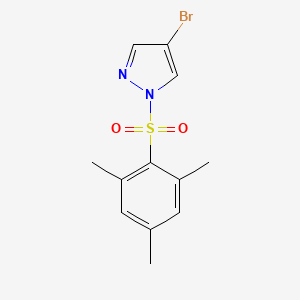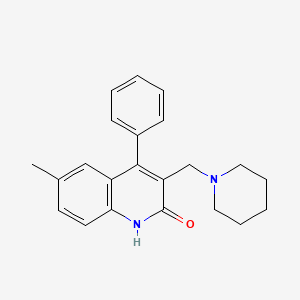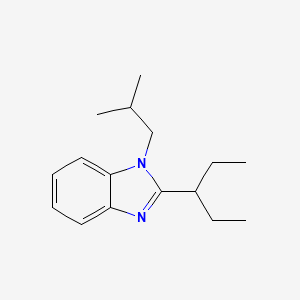
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea, also known as CPMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPMT is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit certain enzymes involved in inflammation and neurodegenerative diseases. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as a plant growth regulator and herbicide. In material science, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-cancer activity against certain types of cancer cells, including breast cancer and lung cancer cells. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to increase the growth and yield of certain crops when applied as a plant growth regulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea also has several limitations, including its low solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as an anti-cancer agent and as an inhibitor of certain enzymes involved in inflammation and neurodegenerative diseases. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as a plant growth regulator and herbicide. In material science, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles.
Conclusion:
In conclusion, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with pyridine-3-carboxaldehyde, followed by the addition of thiourea. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in medicinal chemistry, agriculture, and material science, and has been shown to have various biochemical and physiological effects in vitro and in vivo. While N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, it also has several limitations, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The resulting product is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAIVUZFTZURFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)